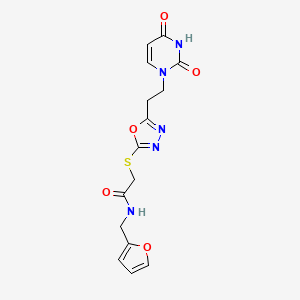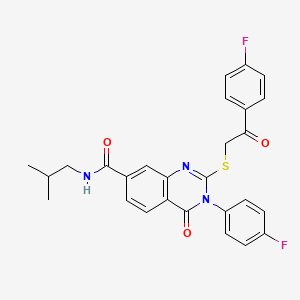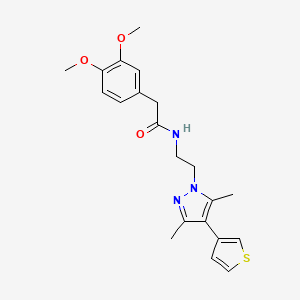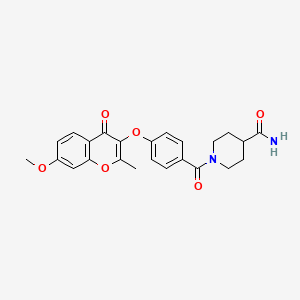![molecular formula C16H13ClFN3O3S2 B2707419 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide CAS No. 2094318-24-6](/img/structure/B2707419.png)
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide is a compound with complex molecular structure that makes it notable for various scientific and industrial applications
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide typically involves multi-step processes that include nucleophilic substitution and sulfonation. One common method is to start with chlorination of a suitable pyridine derivative followed by sulfonation to introduce the sulfonamide group. The subsequent steps involve introduction of the 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl group through a series of reaction sequences under controlled conditions.
Industrial production methods: : The industrial production of this compound involves optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient production. Often, flow chemistry techniques or batch processing methods are employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: : This compound can undergo various types of chemical reactions, including:
Oxidation: : It may undergo oxidation reactions, though specific conditions and reagents are needed to facilitate this process without compromising the integrity of the molecular structure.
Reduction: : Similarly, reduction reactions can be carried out, especially on specific functional groups within the molecule.
Substitution: : This compound can participate in substitution reactions where specific groups within the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions: : The reagents typically used for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but often involve careful temperature and pH control to ensure selective reactivity.
Major products formed from these reactions: : The products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfonic acid derivatives, while substitution could result in various halo or alkyl derivatives of the parent compound.
Applications De Recherche Scientifique
6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide has significant applications in various fields:
Chemistry: : It serves as a building block for creating more complex molecules in synthetic organic chemistry.
Biology: : Its unique structure is used in studying biological pathways and as a probe in biochemical assays.
Medicine: : This compound shows potential as a pharmacophore in drug discovery, targeting specific enzymes or receptors.
Industry: : It can be utilized in the development of specialty chemicals and materials due to its diverse reactivity.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The mechanism of action typically involves binding to these targets and either inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events that result in the observed effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 6-chloro-N-{3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl}-5-methylpyridine-3-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Similar compounds might include other sulfonamides or heterocyclic compounds with thiazole or pyridine rings. The presence of the 3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl group particularly distinguishes it from others, offering unique interaction potentials and reactivity patterns.
That should cover all the major points you asked for. Anything else you want to know about this fascinating compound?
Propriétés
IUPAC Name |
6-chloro-N-[3-fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]phenyl]-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O3S2/c1-9-5-12(7-19-15(9)17)26(22,23)21-11-3-4-14(13(18)6-11)24-16-20-10(2)8-25-16/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWIUNFKZYCRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC(=CS3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Acetylphenyl)-2,3-dihydro-1H-isoindol-1-ylidene]-2-chloroacetamide](/img/structure/B2707341.png)

![2-Methyl-7-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2707344.png)

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)

![5-[3-(ethanesulfonyl)azetidine-1-carbonyl]-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2707351.png)
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)

![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)
![N'-(3-chlorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2707358.png)
